COR659

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

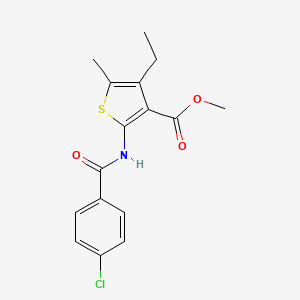

methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3S/c1-4-12-9(2)22-15(13(12)16(20)21-3)18-14(19)10-5-7-11(17)8-6-10/h5-8H,4H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFLALGGEYRGTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of COR659 on GABA B and CB1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

COR659, a novel 2-acylaminothiophene derivative, presents a unique dual pharmacological profile, acting as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA B) receptor and as an antagonist/inverse agonist at the cannabinoid type 1 (CB1) receptor. This dual mechanism is implicated in its ability to reduce alcohol and palatable food self-administration in preclinical models, suggesting its potential as a therapeutic agent for substance use disorders and compulsive behaviors. This guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action at both receptor targets, summarizing key quantitative data, and outlining the experimental protocols used for its pharmacological profiling.

Introduction

The GABAergic system, particularly the GABA B receptor, and the endocannabinoid system, primarily through the CB1 receptor, are critical modulators of neuronal excitability and synaptic transmission. Their involvement in reward and reinforcement pathways makes them attractive targets for the development of pharmacotherapies for addiction. This compound has emerged as a significant research compound due to its simultaneous modulation of both these systems. As a GABA B PAM, it enhances the effect of the endogenous ligand GABA, while its antagonism of the CB1 receptor blocks the effects of endocannabinoids. This technical guide synthesizes the available data to provide a detailed understanding of this compound's molecular interactions and functional consequences at these two key receptors.

Mechanism of Action at the GABA B Receptor: Positive Allosteric Modulation

This compound acts as a positive allosteric modulator of the GABA B receptor. This means it does not bind to the orthosteric site where the endogenous agonist GABA binds, but to a distinct allosteric site on the receptor complex. By binding to this allosteric site, this compound potentiates the effect of GABA, increasing the receptor's response to the endogenous neurotransmitter.

Quantitative Analysis of GABA B PAM Activity

The positive allosteric modulatory effects of this compound on the GABA B receptor have been quantified using functional assays, primarily the [³⁵S]GTPγS binding assay. This assay measures the activation of G-proteins coupled to the receptor, providing a direct readout of receptor efficacy.

| Parameter | Value | Description | Reference |

| EC₅₀ (GABA) | ~5 µM | The concentration of GABA that produces 50% of its maximal effect in the [³⁵S]GTPγS binding assay in rat cortical membranes. | |

| This compound Potentiation | Potentiates GABA-stimulated [³⁵S]GTPγS binding | This compound enhances the potency and/or efficacy of GABA at the GABA B receptor. Specific EC₅₀ and Eₘₐₓ values for this compound's potentiation are detailed in primary literature. | [1] |

| Intrinsic Activity | No intrinsic agonist activity | This compound does not activate the GABA B receptor in the absence of an orthosteric agonist like GABA. | [1] |

Note: Specific EC₅₀ and Eₘₐₓ values for this compound as a PAM are not publicly available in the reviewed literature abstracts and would be found in the full-text articles.

Signaling Pathway of GABA B Receptor Modulation by this compound

The following diagram illustrates the signaling pathway of the GABA B receptor and the modulatory effect of this compound.

Mechanism of Action at the CB1 Receptor: Antagonism/Inverse Agonism

In addition to its effects on the GABA B receptor, this compound also acts as an antagonist or inverse agonist at the CB1 receptor. This means it binds to the receptor but does not provoke the biological response of an agonist. Instead, it blocks or dampens agonist-mediated responses. An inverse agonist would further reduce the basal activity of a constitutively active receptor.

Quantitative Analysis of CB1 Receptor Antagonist Activity

The antagonist properties of this compound at the CB1 receptor have also been characterized using [³⁵S]GTPγS binding assays, where it inhibits the stimulation induced by a CB1 agonist.

| Parameter | Value | Description | Reference |

| Activity | Antagonist / Inverse Agonist | This compound inhibits the activation of the CB1 receptor by agonists. | [1] |

| Kᵢ / IC₅₀ | Not specified in abstracts | The inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) would quantify the potency of this compound as a CB1 receptor antagonist. This data is expected in the primary literature. | [1] |

Note: Specific Kᵢ or IC₅₀ values for this compound at the CB1 receptor are not publicly available in the reviewed literature abstracts and would be found in the full-text articles.

Signaling Pathway of CB1 Receptor Antagonism by this compound

The following diagram illustrates the signaling pathway of the CB1 receptor and the antagonistic effect of this compound.

Experimental Protocols

The primary in vitro method used to characterize the dual action of this compound is the [³⁵S]GTPγS binding assay. This functional assay measures G-protein activation subsequent to receptor stimulation.

[³⁵S]GTPγS Binding Assay for GABA B Receptor PAM Activity

Objective: To determine the positive allosteric modulatory effect of this compound on GABA B receptor activation.

Materials:

-

Rat cortical membranes (source of GABA B receptors)

-

[³⁵S]GTPγS (radioligand)

-

GABA (orthosteric agonist)

-

This compound (test compound)

-

GDP

-

Assay Buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Rat cortical tissue is homogenized and centrifuged to isolate the membrane fraction containing the GABA B receptors. The final pellet is resuspended in the assay buffer.

-

Reaction Mixture: In assay tubes, the following are combined:

-

Rat cortical membranes (typically 10-15 µg of protein)

-

GDP (e.g., 30 µM)

-

Varying concentrations of GABA

-

Fixed concentrations of this compound or vehicle

-

-

Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.05 nM).

-

Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes).

-

Termination: The reaction is terminated by rapid filtration through glass fiber filters.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The potentiation of GABA-stimulated [³⁵S]GTPγS binding by this compound is determined by comparing the concentration-response curves of GABA in the presence and absence of this compound.

[³⁵S]GTPγS Binding Assay for CB1 Receptor Antagonist Activity

Objective: To determine the antagonist effect of this compound on CB1 receptor activation.

Materials:

-

Rat cortical membranes (source of CB1 receptors)

-

[³⁵S]GTPγS (radioligand)

-

A CB1 receptor agonist (e.g., CP55,940)

-

This compound (test compound)

-

GDP

-

Assay Buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Similar to the GABA B assay, rat cortical membranes are prepared.

-

Reaction Mixture: In assay tubes, the following are combined:

-

Rat cortical membranes (typically 10-15 µg of protein)

-

GDP (e.g., 30 µM)

-

A fixed concentration of a CB1 agonist (e.g., at its EC₈₀)

-

Varying concentrations of this compound

-

-

Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.05 nM).

-

Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Washing: The reaction is terminated by filtration, and filters are washed as described for the GABA B assay.

-

Quantification: Radioactivity is measured using a scintillation counter.

-

Data Analysis: The inhibitory effect of this compound on agonist-stimulated [³⁵S]GTPγS binding is determined, and an IC₅₀ value is calculated. This can be converted to a Kᵢ value using the Cheng-Prusoff equation.

Experimental Workflow Diagram

Conclusion

This compound demonstrates a complex and potentially synergistic mechanism of action by positively modulating GABA B receptors and antagonizing CB1 receptors. The in vitro data, primarily from [³⁵S]GTPγS binding assays, confirm this dual activity. This unique pharmacological profile provides a strong rationale for its investigation in preclinical models of addiction and other CNS disorders. Further research to fully elucidate the quantitative aspects of its interaction with both receptors and to explore the in vivo consequences of this dual modulation will be crucial for its potential translation into a therapeutic agent. This guide provides a foundational understanding for researchers and drug development professionals working with or interested in the novel pharmacology of this compound.

References

Dual-Action Pharmacology of COR659: A Technical Guide on its GABAB Positive Allosteric Modulation and CB1 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

COR659, chemically identified as methyl 2-[(4-chlorophenyl)carboxamido]-4-ethyl-5-methylthiophene-3-carboxylate, is a novel small molecule exhibiting a unique dual pharmacological profile. It functions as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABAB) receptor and as an antagonist/inverse agonist at the cannabinoid type 1 (CB1) receptor.[1][2] This composite mechanism of action has positioned this compound as a compound of significant interest for the potential treatment of substance use disorders, particularly alcoholism, and other neuropsychiatric conditions. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental methodologies.

Dual Pharmacological Action of this compound

The therapeutic potential of this compound stems from its ability to simultaneously modulate two distinct and critical neuroreceptor systems.

Positive Allosteric Modulation of the GABAB Receptor

As a GABAB PAM, this compound does not directly activate the GABAB receptor but enhances the effect of the endogenous agonist, GABA. This potentiation of GABAergic signaling leads to a greater inhibitory tone in the central nervous system. The activation of GABAB receptors is known to play a key role in modulating the reinforcing and motivational properties of alcohol and other drugs of abuse.[3] Preclinical studies have consistently demonstrated that GABAB PAMs can effectively reduce alcohol consumption and seeking behaviors in animal models.[4]

Antagonism/Inverse Agonism of the CB1 Receptor

In addition to its effects on the GABAB receptor, this compound also acts as an antagonist or inverse agonist at the CB1 receptor. The endocannabinoid system, and specifically the CB1 receptor, is critically involved in reward processing, appetite, and the psychoactive effects of cannabinoids.[3] Blockade of the CB1 receptor has been shown to reduce the rewarding effects of palatable foods and drugs of abuse. This antagonist activity at the CB1 receptor is believed to contribute to this compound's ability to reduce the consumption of highly palatable substances like chocolate in preclinical models.[2]

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

In Vitro Potency and Efficacy

| Parameter | Receptor | Assay Type | Value | Reference |

| EC50 | GABAB | [35S]GTPγS Binding | Data not available in search results | |

| % Potentiation | GABAB | [35S]GTPγS Binding | Data not available in search results | |

| IC50 | CB1 | [35S]GTPγS Binding | Data not available in search results | |

| Ki | CB1 | Radioligand Binding | Data not available in search results |

Note: While the primary literature confirms the use of these assays, the specific quantitative values for this compound were not available in the searched abstracts and summaries. Access to the full-text articles is required to populate these fields.

In Vivo Efficacy in Preclinical Models

| Animal Model | Behavior | Doses (mg/kg, i.p.) | Effect | Reference |

| Sardinian alcohol-preferring (sP) rats | Alcohol Self-Administration | 2.5, 5, 10 | Dose-dependent reduction | [5] |

| sP rats | Cue-induced Reinstatement of Alcohol Seeking | 10 | Suppression | [2] |

| C57BL/6J mice | Binge-like Alcohol Drinking | 10, 20, 40 | Dose-dependent reduction | [6] |

| Wistar rats | Chocolate Self-Administration | 2.5, 5, 10 | Dose-dependent reduction | [2] |

| CD1 mice | Locomotor activity induced by cocaine, amphetamine, nicotine, and morphine | 10, 20, 40 | Prevention of hyperlocomotion | [6] |

Signaling Pathways and Mechanism of Action

GABAB Receptor Signaling Pathway

The GABAB receptor is a G-protein coupled receptor (GPCR) that heterodimerizes to be functional. Upon binding of GABA, the receptor activates inhibitory Gi/Go proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. As a PAM, this compound enhances the conformational changes induced by GABA, leading to a more robust and prolonged downstream signaling cascade.

CB1 Receptor Signaling Pathway

The CB1 receptor is also a Gi/Go-coupled GPCR. Its activation by endocannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), leads to the inhibition of adenylyl cyclase and modulation of ion channels, ultimately resulting in reduced neurotransmitter release. As an antagonist, this compound binds to the CB1 receptor but does not elicit a signaling cascade. Instead, it blocks the binding of endogenous agonists, thereby inhibiting the receptor's activity.

Experimental Protocols

The following sections detail the methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound. These protocols are based on standard procedures reported in the literature for similar compounds.

[35S]GTPγS Binding Assay for GABAB Receptor PAM Activity

This functional assay measures the activation of G-proteins coupled to the GABAB receptor. As a PAM, this compound is expected to increase the potency and/or efficacy of GABA in stimulating [35S]GTPγS binding.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human GABAB1 and GABAB2 receptor subunits.

-

[35S]GTPγS (specific activity ~1250 Ci/mmol)

-

GABA (agonist)

-

This compound (test compound)

-

GDP

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Thaw cell membranes on ice and dilute to the desired protein concentration in assay buffer.

-

In a 96-well plate, add assay buffer, a fixed concentration of GDP (e.g., 10 µM), and varying concentrations of GABA and this compound.

-

Add the cell membrane preparation to each well.

-

Initiate the binding reaction by adding [35S]GTPγS to a final concentration of approximately 0.1 nM.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Data are analyzed to determine the EC50 of GABA in the absence and presence of this compound, and the percentage potentiation by this compound.

[35S]GTPγS Binding Assay for CB1 Receptor Antagonist Activity

This assay is used to determine the ability of this compound to inhibit the activation of G-proteins by a known CB1 receptor agonist.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human CB1 receptor.

-

[35S]GTPγS

-

A CB1 receptor agonist (e.g., CP 55,940)

-

This compound (test compound)

-

GDP

-

Assay Buffer

-

Scintillation cocktail, filters, and counter as above.

Procedure:

-

Follow the same initial steps as the GABAB assay, preparing the CB1 receptor-expressing membranes.

-

In a 96-well plate, add assay buffer, GDP, a fixed concentration of the CB1 agonist (typically at its EC80), and varying concentrations of this compound.

-

Add the cell membrane preparation.

-

Initiate the reaction with [35S]GTPγS.

-

Incubate, filter, and wash as described previously.

-

Quantify the radioactivity.

-

Data are analyzed to determine the IC50 of this compound for the inhibition of agonist-stimulated [35S]GTPγS binding.

Experimental Workflow Diagram

Conclusion

This compound represents a promising therapeutic candidate with a novel, dual mechanism of action targeting both the GABAergic and endocannabinoid systems. Its ability to act as a positive allosteric modulator of the GABAB receptor and an antagonist of the CB1 receptor provides a multi-faceted approach to potentially treating complex disorders like alcohol use disorder. The preclinical in vivo data are encouraging, demonstrating efficacy in reducing alcohol and palatable food consumption and seeking behaviors. Further research, including the determination of its detailed in vitro quantitative pharmacology and continued in vivo studies, will be crucial in fully elucidating the therapeutic potential of this unique compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In vivo characterization of the anti-addictive properties of this compound in rodents [tesidottorato.depositolegale.it]

- 4. Positive allosteric modulators of the GABAB receptor: a new class of ligands with therapeutic potential for alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suppressing effect of this compound on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppressing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on locomotor hyperactivity induced by different drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile of COR659 in addiction models

An In-depth Technical Guide to the Pharmacological Profile of COR659 in Addiction Models

Introduction

This compound (methyl 2-[(4-chlorophenyl)carboxamido]-4-ethyl-5-methylthiophene-3-carboxylate) is a novel compound with a unique pharmacological profile that has shown significant promise in preclinical models of addiction.[1][2][3] It has been investigated for its potential to treat alcohol use disorder (AUD) and other substance use disorders.[1][4] This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, efficacy in various addiction models, and the experimental protocols used to evaluate its effects. The information is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound exerts its pharmacological effects through a composite mechanism of action, primarily involving two key neurotransmitter systems: the GABAergic and the endocannabinoid systems.[1][2][4]

-

Positive Allosteric Modulator (PAM) of the GABA-B Receptor: this compound acts as a PAM at the GABA-B receptor.[1][4] Unlike direct agonists, PAMs do not activate the receptor themselves but enhance the effect of the endogenous ligand, GABA. This modulation of the inhibitory GABAergic system is a key strategy for treating addiction, as it can counteract the hyperexcitability of brain reward circuits associated with substance use.[4][5] The anti-alcohol properties of this compound are largely attributed to this mechanism.[3]

-

Antagonist/Inverse Agonist at the Cannabinoid CB1 Receptor: In addition to its action on GABA-B receptors, this compound also functions as an antagonist or inverse agonist at the cannabinoid CB1 receptor.[1][4] This action is believed to be responsible for its effects on reducing the consumption of and seeking for highly palatable foods, such as chocolate.[3]

This dual mechanism distinguishes this compound from other GABA-B PAMs and may contribute to its broad efficacy across different models of addiction.[3]

Efficacy in Alcohol Addiction Models

This compound has demonstrated robust efficacy in reducing multiple behaviors related to alcohol addiction in rodent models.[4] These effects are observed at doses that do not induce sedation or hypolocomotion.[4]

Quantitative Data Summary: Alcohol Models

| Experimental Model | Animal Strain | Doses (mg/kg, i.p.) | Key Findings | Reference |

| Alcohol Self-Administration (FR/PR) | Sardinian alcohol-preferring (sP) rats | 2.5, 5, 10 | Suppressed lever-responding for 15% v/v alcohol. More potent than reference GABA-B PAM, GS39783. | [3] |

| Repeated Alcohol Self-Administration | Sardinian alcohol-preferring (sP) rats | Not specified | 10-day treatment effectively suppressed lever-responding with limited tolerance development. | [4] |

| Cue-Induced Reinstatement | Sardinian alcohol-preferring (sP) rats | 2.5, 5, 10 | Acute treatment suppressed reinstatement of alcohol-seeking behavior. | [2][4] |

| Binge-Like Drinking (DID) | C57BL/6J mice | 10, 20, 40 | Effectively and selectively suppressed intake of intoxicating amounts of alcohol. | [6] |

| Binge-Like Drinking (4-bottle choice) | Sardinian alcohol-preferring (sP) rats | 10, 20, 40 | Reduced alcohol intake. | [4][6] |

| Tolerance to Anti-Alcohol Effects | C57BL/6J mice & sP rats | Not specified | Tolerance to the anti-alcohol effects developed rapidly over 2-4 drinking sessions. | [7] |

Note: There are conflicting reports regarding the development of tolerance to this compound's effects on alcohol consumption.[4][7]

Efficacy in Other Addiction Models

The anti-addictive properties of this compound extend beyond alcohol to other drugs of abuse and behavioral addictions, such as the consumption of highly palatable food.[1]

Quantitative Data Summary: Other Addiction Models

| Experimental Model | Animal Strain | Doses (mg/kg, i.p.) | Key Findings | Reference |

| Chocolate Self-Administration | Wistar rats | 2.5, 5, 10 | Dose-dependently reduced self-administration of a chocolate solution. | [2][4] |

| Cue-Induced Reinstatement (Chocolate) | Wistar rats | Not specified | Suppressed cue-induced reinstatement of chocolate seeking. | [3] |

| Psychostimulant-Induced Locomotion | CD1 mice | Not specified | Prevented locomotor stimulation induced by cocaine, amphetamine, nicotine, and morphine. | [1][4] |

| Sucrose (B13894) Self-Administration | Sardinian alcohol-preferring (sP) rats | 2.5, 5, 10 | Suppressed lever-responding for a sucrose solution. | [3] |

| Food Pellet Self-Administration | Food-deprived Wistar rats | Not specified | Ineffective on lever-responding for regular food pellets, suggesting selectivity for rewarding substances. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacological studies. The following sections describe the key experimental protocols used to evaluate this compound.

Operant Self-Administration (Alcohol/Chocolate)

This protocol assesses the reinforcing properties of a substance by requiring an animal to perform an action (e.g., lever press) to receive it.

-

Subjects: Sardinian alcohol-preferring (sP) rats for alcohol self-administration and Wistar rats for chocolate self-administration.[2]

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and associated cue lights.

-

Procedure:

-

Training: Rats are trained to press a lever to receive a liquid reward (e.g., 15% v/v alcohol or 5% w/v chocolate solution).[2][3]

-

Schedules of Reinforcement:

-

Fixed Ratio (FR): A fixed number of lever presses is required for each reward (e.g., FR4, 4 presses).[3] This measures consumption.

-

Progressive Ratio (PR): The number of required presses increases after each reward is earned. The "breakpoint" (the last ratio completed) serves as a measure of motivation.[3]

-

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at specified doses (e.g., 2.5, 5, 10 mg/kg) before the session.[2]

-

Cue-Induced Reinstatement

This model mimics relapse by testing whether cues previously associated with a substance can trigger drug-seeking behavior after a period of abstinence.

-

Subjects: sP rats previously trained in alcohol self-administration.[2]

-

Procedure:

-

Acquisition: As described in the self-administration protocol.

-

Extinction: Lever pressing is no longer reinforced with the substance or its associated cues. Sessions continue until pressing behavior significantly decreases.

-

Reinstatement Test: Following extinction, the animal is returned to the chamber and presented with the substance-associated cues (e.g., cue lights, dispenser sounds) without the substance itself.[2]

-

Drug Administration: this compound or vehicle is administered prior to the reinstatement test to determine its effect on cue-controlled seeking.[4]

-

Binge-Like Drinking Models

These protocols are designed to model the excessive, rapid alcohol consumption characteristic of binge drinking.[6]

-

"Drinking in the Dark" (DID):

-

"Alcohol vs. Water" Choice Regimen:

Conclusion

This compound is a promising preclinical candidate for the treatment of addiction, demonstrating marked efficacy in reducing alcohol consumption, motivation, and relapse, as well as showing effects on other drugs of abuse and palatable food consumption.[2][3][4] Its dual mechanism of action as a positive allosteric modulator of the GABA-B receptor and an antagonist/inverse agonist of the CB1 receptor is unique and likely contributes to its broad spectrum of activity.[3][4] While initial studies show limited tolerance development for its anti-alcohol effects, another report suggests tolerance may develop rapidly, a point that warrants further investigation.[4][7] The comprehensive data gathered from various rodent models support the continued investigation of this compound and similar molecules as a potential pharmacotherapy for alcohol and substance use disorders.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-addictive properties of this compound - Additional pharmacological evidence and comparison with a series of novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppressing effect of this compound on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo characterization of the anti-addictive properties of this compound in rodents [tesidottorato.depositolegale.it]

- 5. GABAergic signaling in alcohol use disorder and withdrawal: pathological involvement and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reducing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on binge-like alcohol drinking in male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

COR659: A Novel Dual-Target Modulator of GABAergic and Cannabinoid Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

COR659 (methyl 2-[(4-chlorophenyl)carboxamido]-4-ethyl-5-methylthiophene-3-carboxylate) is a novel preclinical compound demonstrating a unique dual mechanism of action with potential therapeutic applications in the field of addiction medicine. It acts as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABAB) receptor and as an antagonist or inverse agonist at the cannabinoid type 1 (CB1) receptor.[1][2][3] This dual activity allows this compound to modulate two key neurotransmitter systems implicated in reward, motivation, and substance use disorders. Preclinical studies in rodent models have shown its efficacy in reducing the self-administration of alcohol and palatable foods, as well as preventing the reinstatement of drug-seeking behaviors.[1][2][4] This document provides a comprehensive overview of the current understanding of this compound's effects on brain neurotransmitter systems, compiling available data on its pharmacological profile, behavioral effects, and the experimental methodologies used in its evaluation. As of the latest available information, this compound is in the preclinical phase of development, and no clinical trial data has been publicly disclosed.

Introduction

The neurobiological underpinnings of addiction involve complex adaptations in multiple neurotransmitter systems, including the GABAergic and endocannabinoid systems. The GABAB receptor, a G-protein coupled receptor, plays a crucial role in regulating neuronal excitability and has been identified as a target for interventions aimed at reducing drug and alcohol reinforcement.[5] Similarly, the CB1 receptor, a key component of the endocannabinoid system, is involved in modulating reward pathways and the reinforcing effects of various substances of abuse.[6][7][8]

This compound emerges as a significant research compound due to its simultaneous modulation of both these systems.[3] This technical guide synthesizes the available preclinical data to provide a detailed resource for professionals in neuroscience and drug development.

Pharmacological Profile

This compound's primary mechanism of action is twofold:

-

GABAB Receptor Positive Allosteric Modulator (PAM): this compound enhances the effect of the endogenous ligand, GABA, at the GABAB receptor. This potentiation of GABAergic inhibition is believed to contribute significantly to its effects on alcohol-related behaviors.[1][4]

-

CB1 Receptor Antagonist/Inverse Agonist: this compound binds to the CB1 receptor and blocks or reduces its constitutive activity. This action is thought to be primarily responsible for its effects on the consumption of highly palatable foods.[1][4]

While in vitro studies using [35S]GTPγS binding assays have been conducted to characterize these properties, specific quantitative data on binding affinities (Ki), potency (EC50 for PAM activity), and efficacy (Emax) are not publicly available in the reviewed literature.[3][9][10]

Effects on Neurotransmitter Systems and Behavior

The dual pharmacological action of this compound translates into distinct behavioral outcomes, primarily investigated in rodent models of addiction.

In Vivo Behavioral Effects

Preclinical studies have consistently demonstrated the ability of this compound to reduce substance-related behaviors. The table below summarizes the key findings from in vivo studies.

| Behavioral Model | Animal Model | Substance | Doses of this compound (i.p.) | Key Findings | Receptor Implication |

| Operant Self-Administration | Sardinian alcohol-preferring (sP) rats | Alcohol (15% v/v) | 2.5, 5, 10 mg/kg | Suppressed lever-responding for alcohol under FR4 and PR schedules.[4] | GABAB (partially blocked by SCH50911) |

| Operant Self-Administration | sP rats | Sucrose solution (1-3% w/v) | Not specified | Suppressed lever-responding for sucrose.[1][4] | Not explicitly determined |

| Operant Self-Administration | Wistar rats | Chocolate solution (5% w/v) | 2.5, 5, 10 mg/kg | Suppressed lever-responding for chocolate under FR10 and PR schedules.[4] | CB1 (fully blocked by AM4113) |

| Cue-Induced Reinstatement | Wistar rats | Chocolate solution | Not specified | Suppressed cue-induced reinstatement of chocolate seeking.[1][4] | CB1 |

| Binge-Like Drinking | C57BL/6J mice and sP rats | Alcohol | 10, 20, 40 mg/kg | Effectively and selectively suppressed the intake of intoxicating amounts of alcohol.[11] | GABAB |

| Locomotor Hyperactivity | Mice | Cocaine, Amphetamine, Nicotine, Morphine | Not specified | Reduced or suppressed the increase in motility induced by various drugs of abuse.[12] | GABAB |

Downstream Effects on Neurotransmitter Pathways

While direct in vivo microdialysis data on this compound's effect on neurotransmitter release is not available, its mechanism of action allows for informed hypotheses on its downstream effects.

-

Modulation of the Mesolimbic Dopamine (B1211576) System: The rewarding effects of alcohol and other drugs of abuse are heavily mediated by the release of dopamine in the nucleus accumbens.[13][14][15][16] By potentiating GABAB receptor-mediated inhibition, this compound may reduce the firing of dopamine neurons in the ventral tegmental area (VTA), leading to decreased dopamine release in the nucleus accumbens. The antagonism of CB1 receptors can also modulate dopamine release, contributing to the reduction in the rewarding properties of palatable foods.[7][17]

Experimental Protocols

The following sections provide an overview of the methodologies employed in the preclinical evaluation of this compound.

Operant Self-Administration of Alcohol

This protocol is designed to assess the reinforcing properties of alcohol.

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and cue lights.

-

Subjects: Sardinian alcohol-preferring (sP) rats are often used due to their high voluntary alcohol consumption.

-

Procedure:

-

Acquisition: Rats are trained to press one lever (active) to receive a small volume of an alcohol solution (e.g., 15% v/v). The other lever (inactive) has no programmed consequences. Training is typically conducted under a fixed-ratio (FR) schedule of reinforcement, where a fixed number of lever presses are required for each reward.

-

Maintenance: Once stable responding is achieved, the effect of this compound is tested.

-

Testing: Animals are pre-treated with various doses of this compound or vehicle via intraperitoneal (i.p.) injection before the self-administration session. The number of active and inactive lever presses is recorded.

-

Progressive-Ratio (PR) Schedule: To assess motivation, a PR schedule can be used where the number of lever presses required for each subsequent reward increases. The "breakpoint," or the last ratio completed, serves as a measure of motivation.

-

Cue-Induced Reinstatement of Palatable Food Seeking

This model is used to study relapse behavior.

-

Apparatus: Similar to the operant self-administration chambers.

-

Subjects: Wistar rats are commonly used.

-

Procedure:

-

Acquisition: Rats are trained to press a lever to receive a palatable food reward (e.g., a chocolate solution), with each reward paired with a discrete cue (e.g., a light and/or tone).

-

Extinction: The lever-pressing behavior is extinguished by no longer providing the food reward or the associated cues.

-

Reinstatement Test: Once responding is extinguished, the rats are placed back in the chamber, and the discrete cues are presented non-contingently. The number of presses on the previously active lever is measured as an index of reinstatement of food-seeking behavior. The effect of this compound on this behavior is assessed by administering the compound before the reinstatement test.

-

Visualizations

Signaling Pathways

Experimental Workflow

Conclusion

This compound represents a promising pharmacological tool with a novel dual mechanism of action targeting both the GABAB and CB1 receptors. Preclinical evidence strongly suggests its potential in reducing behaviors associated with alcohol and substance use disorders, as well as compulsive eating. The differential involvement of its two targets in mediating its effects on alcohol versus palatable food consumption highlights a sophisticated mechanism that could be advantageous in treating complex comorbidities. Further research is warranted to fully elucidate its quantitative pharmacological parameters, its effects on in vivo neurotransmitter dynamics, and its potential for clinical development. The lack of publicly available data on binding affinities and direct neurotransmitter measurements remains a key area for future investigation.

References

- 1. Recent Advances in the Potential of Positive Allosteric Modulators of the GABAB Receptor to Treat Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Suppressing effect of this compound on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABAergic signaling in alcohol use disorder and withdrawal: pathological involvement and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. Cannabinoid CB1 receptor antagonists as promising new medications for drug dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Reducing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on binge-like alcohol drinking in male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Suppressing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on locomotor hyperactivity induced by different drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nucleus accumbens dopamine release reflects the selective nature of pair bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dopamine release in the nucleus accumbens core signals perceived saliency - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nucleus accumbens dopamine release is necessary and sufficient to promote the behavioral response to reward-predictive cues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dopamine Release in the Nucleus Accumbens Core Encodes the General Excitatory Components of Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Feeding-evoked dopamine release in the nucleus, accumbens: regulation by glutamatergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-addictive Properties of COR659

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pre-clinical findings related to COR659, a novel compound with demonstrated anti-addictive properties. The document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's proposed mechanism of action and experimental workflows.

Introduction

This compound, chemically identified as methyl 2-(4-chlorophenylcarboxamido)-4-ethyl-5-methylthiophene-3-carboxylate, is a positive allosteric modulator (PAM) of the GABAB receptor.[1] It has been investigated for its potential to treat substance use disorders, with pre-clinical studies demonstrating its efficacy in reducing drug-seeking and consumption behaviors associated with alcohol and other drugs of abuse.[2][3] This guide synthesizes the available data to provide a detailed understanding of this compound's pharmacological profile and its therapeutic potential.

Mechanism of Action

This compound's primary mechanism of action is the positive allosteric modulation of the GABAB receptor.[1][2] As a PAM, it enhances the effect of the endogenous ligand, GABA, at the receptor without directly activating it. This modulation is believed to be responsible for a significant portion of its anti-addictive effects, particularly in the context of alcohol self-administration.[1]

Interestingly, research also suggests a composite mechanism involving the cannabinoid CB1 receptor.[1][4] Pre-treatment with a CB1 receptor antagonist has been shown to block the effects of this compound on the consumption of highly palatable foods, but not on alcohol self-administration, indicating a dual and separable mechanism of action.[1]

Below is a diagram illustrating the proposed signaling pathway of this compound.

Quantitative Data on Anti-addictive Properties

The following tables summarize the quantitative findings from pre-clinical studies investigating the effects of this compound on alcohol and other substance use models.

Table 1: Effect of this compound on Alcohol Self-Administration in Sardinian Alcohol-Preferring (sP) Rats

| Experimental Condition | Dose of this compound (mg/kg, i.p.) | Outcome | Reference |

| Fixed Ratio 4 (FR4) | 2.5, 5, 10 | Suppressed lever-responding for alcohol. More potent and effective than GS39783. | [1] |

| Progressive Ratio (PR) | 2.5, 5, 10 | Suppressed lever-responding for alcohol. | [1] |

| 10-Day Repeated Treatment | 2.5, 5, 10 | Dose-related reduction in alcohol self-administration with limited loss of efficacy. | [5][6] |

| Cue-Induced Reinstatement | 2.5, 5, 10 | Acute treatment suppressed reinstatement of alcohol-seeking behavior. | [2][6] |

Table 2: Effect of this compound on Binge-Like Alcohol Drinking

| Animal Model | Dose of this compound (mg/kg, i.p.) | Outcome | Reference |

| C57BL/6J Mice (DID) | 10, 20, 40 | Effectively and selectively suppressed the intake of intoxicating amounts of alcohol. | [7][8] |

| sP Rats (4-bottle choice) | 10, 20, 40 | Effectively and selectively suppressed the intake of intoxicating amounts of alcohol. | [7][8] |

| C57BL/6J Mice (7-day treatment) | 10, 20, 40 | Initial dose-related suppression (up to 70-80%), but tolerance developed over 2-4 sessions. | [4][9] |

| sP Rats (7-day treatment) | 5, 10, 20 | Initial dose-related suppression (up to 70-80%), but tolerance developed over 2-4 sessions. | [4][9] |

Table 3: Effect of this compound on Locomotor Activity Induced by Other Drugs of Abuse in CD1 Mice

| Inducing Drug (dose, s.c.) | Dose of this compound (mg/kg, i.p.) | Outcome | Reference |

| Cocaine (10 mg/kg) | 10, 20 | Reduced or suppressed the increase in motility counts. | [3][8] |

| Amphetamine (5 mg/kg) | 10, 20 | Reduced or suppressed the increase in motility counts. | [3][8] |

| Nicotine (0.05 mg/kg) | 10, 20 | Reduced or suppressed the increase in motility counts. | [3][8] |

| Morphine (20 mg/kg) | 10, 20 | Reduced or suppressed the increase in motility counts. | [3][8] |

Table 4: Effect of this compound on Self-Administration of Palatable Foods

| Food Type | Animal Model | Dose of this compound (mg/kg, i.p.) | Outcome | Reference |

| Sucrose (B13894) Solution (1-3% w/v) | sP Rats | 2.5, 5, 10 | Suppressed lever-responding. | [1] |

| Chocolate Solution (5% w/v) | Wistar Rats | 2.5, 5, 10 | Suppressed lever-responding and cue-induced reinstatement. | [1][5][6] |

| Danish Butter Cookies | Wistar Rats | 2.5, 5, 10 | Substantial decrease in intake of cookies and calories. | [8] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

4.1. Operant Self-Administration

This protocol is used to assess the reinforcing properties of a substance.

-

Subjects: Sardinian alcohol-preferring (sP) rats or Wistar rats.

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and a cue light.

-

Procedure:

-

Training: Rats are trained to press a lever to receive a liquid reward (e.g., 15% v/v alcohol, sucrose solution, or chocolate solution). The training is typically conducted under a Fixed Ratio (FR) schedule of reinforcement, where a fixed number of lever presses are required for each reward delivery.

-

Testing: Once a stable baseline of responding is achieved, the effect of this compound is tested.

-

FR Schedule: this compound or vehicle is administered (e.g., intraperitoneally, i.p.) prior to the session, and the number of lever presses and rewards earned are recorded.

-

Progressive Ratio (PR) Schedule: The number of lever presses required for each subsequent reward increases throughout the session. The "breakpoint," or the number of presses at which the animal ceases to respond, is used as a measure of motivation.

-

-

Data Analysis: The primary dependent variables are the number of rewards earned and the breakpoint in the PR schedule.

-

4.2. Cue-Induced Reinstatement of Drug-Seeking

This model is used to study relapse behavior.

-

Subjects: sP rats previously trained in operant self-administration.

-

Apparatus: Same as for operant self-administration.

-

Procedure:

-

Acquisition: Rats are trained to self-administer a substance as described above.

-

Extinction: The substance is no longer delivered upon lever pressing, but the cue light previously associated with the reward is also absent. Sessions continue until lever pressing significantly decreases.

-

Reinstatement Test: After extinction, the rats are administered this compound or vehicle. They are then placed back in the operant chamber, and the cue light is presented non-contingently to provoke reinstatement of lever pressing. No drug is delivered.

-

Data Analysis: The number of lever presses during the reinstatement session is measured as an index of drug-seeking behavior.

-

4.3. "Drinking in the Dark" (DID) Model of Binge Drinking

This protocol models binge-like alcohol consumption.

-

Subjects: C57BL/6J mice.

-

Apparatus: Standard mouse cages.

-

Procedure:

-

Habituation: Mice are single-housed. For several days, the water bottle is replaced with a bottle containing 20% (v/v) alcohol for a 2-4 hour period, starting 3 hours into the dark cycle.

-

Testing: On the test day, this compound or vehicle is administered prior to the alcohol access period.

-

Data Collection: The amount of alcohol consumed is measured by weighing the bottles before and after the access period.

-

Data Analysis: Alcohol intake is calculated in g/kg of body weight.

-

Discussion and Future Directions

The available pre-clinical data strongly support the anti-addictive potential of this compound across a range of substances. Its efficacy in reducing both the rewarding and motivational aspects of drug use, as well as its ability to prevent relapse-like behavior, makes it a promising candidate for further development.

A significant consideration is the development of tolerance to the anti-alcohol effects of this compound with repeated administration.[4][9] This phenomenon needs to be carefully investigated in future studies to determine its clinical relevance and potential mitigation strategies.

The dual mechanism of action involving both the GABAB and CB1 receptors warrants further exploration. Understanding the relative contributions of each pathway to the observed behavioral effects could inform the development of more targeted and effective therapeutics.

References

- 1. Suppressing effect of this compound on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo characterization of the anti-addictive properties of this compound in rodents [tesidottorato.depositolegale.it]

- 3. Suppressing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on locomotor hyperactivity induced by different drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Anti-addictive properties of this compound - Additional pharmacological evidence and comparison with a series of novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

COR659: A Novel Dual-Target Modulator of Reward Pathways

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

COR659, or methyl 2-[(4-chlorophenyl)carboxamido]-4-ethyl-5-methylthiophene-3-carboxylate, is an investigational small molecule that has demonstrated significant potential in preclinical models for the treatment of substance use disorders.[1][2] Its unique pharmacological profile, characterized by a dual mechanism of action, positions it as a promising candidate for modulating the complex neurocircuitry of reward. This document provides a comprehensive overview of the current understanding of this compound, focusing on its role in modulating reward pathways, its quantitative pharmacological properties, and the detailed experimental protocols used to elucidate its effects.

Introduction: The Challenge of Modulating Reward

The brain's reward system, primarily mediated by the mesolimbic dopamine (B1211576) pathway, is a critical driver of motivation and reinforcement of behaviors essential for survival.[3][4][5] However, this system is also hijacked by drugs of abuse, leading to compulsive drug-seeking and addiction. Key neurotransmitter systems, including the GABAergic and endocannabinoid systems, play crucial modulatory roles in this pathway. This compound represents a novel therapeutic strategy by simultaneously targeting two key receptors within these systems: the GABA type B (GABAB) receptor and the cannabinoid type 1 (CB1) receptor.[1][6]

Mechanism of Action: A Dual-Pronged Approach

This compound exhibits a composite mechanism of action, acting as both a positive allosteric modulator (PAM) of the GABAB receptor and an antagonist/inverse agonist at the CB1 receptor.[1][6][7]

-

GABAB Receptor Positive Allosteric Modulation: As a PAM, this compound enhances the effect of the endogenous ligand, GABA, at the GABAB receptor without directly activating the receptor itself.[1][6][8][9] This leads to an increased inhibitory tone in the nervous system, which is thought to dampen the excessive neuronal activity associated with drug reward and craving. The GABAB receptor is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase and voltage-gated calcium channels, while activating inwardly rectifying potassium channels.

-

CB1 Receptor Antagonism/Inverse Agonism: The CB1 receptor is a key component of the endocannabinoid system and is densely expressed in brain regions associated with reward. Its activation by endogenous or exogenous cannabinoids is generally associated with rewarding effects. By acting as an antagonist or inverse agonist, this compound blocks the activity of the CB1 receptor, thereby attenuating the rewarding properties of substances like alcohol and palatable foods.[1][6]

This dual action allows this compound to modulate the reward pathway at multiple levels, offering a potentially more effective therapeutic approach than single-target agents.

Signaling Pathways

The following diagram illustrates the proposed signaling pathways through which this compound exerts its effects on a neuron within the reward circuitry.

Caption: Proposed mechanism of this compound at the cellular level.

Preclinical Efficacy: Quantitative Data

This compound has been evaluated in several rodent models of addiction, demonstrating a consistent reduction in reward-seeking behaviors. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Alcohol Self-Administration in Sardinian Alcohol-Preferring (sP) Rats

| Dose (mg/kg, i.p.) | Schedule of Reinforcement | % Reduction in Lever Responding (Mean) | Reference |

| 2.5 | Fixed Ratio 4 (FR4) | Significant Reduction | [1] |

| 5 | Fixed Ratio 4 (FR4) | Significant Reduction | [1] |

| 10 | Fixed Ratio 4 (FR4) | Significant Reduction | [1] |

| 2.5 | Progressive Ratio (PR) | Significant Reduction | [1] |

| 5 | Progressive Ratio (PR) | Significant Reduction | [1] |

| 10 | Progressive Ratio (PR) | Significant Reduction | [1] |

| 10 (repeated, 10 days) | Not Specified | Maintained Efficacy | [6] |

| 10, 20, 40 | Binge-like Drinking | Significant Reduction | [8][9] |

Table 2: Effect of this compound on Palatable Food Self-Administration

| Animal Model | Reward | Dose (mg/kg, i.p.) | Schedule of Reinforcement | % Reduction in Lever Responding (Mean) | Reference |

| Sardinian alcohol-preferring (sP) Rats | Sucrose (B13894) Solution (1-3% w/v) | 2.5, 5, 10 | FR4 & PR | Suppressed | [1] |

| Wistar Rats | Chocolate Solution (5% w/v Nesquik®) | 2.5, 5, 10 | FR10 & PR | Suppressed | [1][2] |

| Wistar Rats | Chocolate Solution (5% w/v Nesquik®) | 10 (repeated, 10 days) | Not Specified | Maintained Efficacy | [2] |

Table 3: Effect of this compound on Cue-Induced Reinstatement of Reward-Seeking

| Animal Model | Reward | Dose (mg/kg, i.p.) | Outcome | Reference |

| Sardinian alcohol-preferring (sP) Rats | Alcohol | Not specified (Acute) | Suppressed Reinstatement | [6] |

| Wistar Rats | Chocolate Solution | Not specified | Suppressed Reinstatement | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of this compound.

Operant Self-Administration Studies

-

Subjects: Male Sardinian alcohol-preferring (sP) rats or Wistar rats were used.[1][2] Animals were individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and a cue light.

-

Procedure:

-

Training: Rats were trained to press a lever to receive a liquid reward (e.g., 15% v/v alcohol, sucrose solution, or chocolate solution) on a fixed-ratio (FR) schedule of reinforcement, typically starting with FR1 and progressing to higher ratios (e.g., FR4, FR10).[1]

-

Baseline: Stable responding was established over several sessions.

-

Drug Administration: this compound or vehicle was administered intraperitoneally (i.p.) at various doses (e.g., 2.5, 5, 10 mg/kg) prior to the self-administration session.[1]

-

Testing: The number of lever presses and rewards earned were recorded. For progressive ratio (PR) schedules, the number of lever presses required for each subsequent reward increased, providing a measure of motivation.[1]

-

-

Data Analysis: The primary dependent variable was the number of lever presses on the active lever. Data were analyzed using appropriate statistical methods, such as analysis of variance (ANOVA).

Cue-Induced Reinstatement Studies

-

Procedure:

-

Self-Administration Training: As described above.

-

Extinction: Lever pressing was extinguished by replacing the reward delivery with a saline infusion or no consequence.

-

Reinstatement Test: After extinction criteria were met, animals were administered this compound or vehicle. Reinstatement of lever pressing was then triggered by the presentation of conditioned cues (e.g., cue light and dispenser noise) previously associated with the reward.[1][6]

-

-

Data Analysis: Reinstatement was measured by the number of non-reinforced lever presses.

Binge-Like Drinking Studies

-

"Drinking in the Dark" (DID) Paradigm (Mice):

-

"Alcohol vs. Water" Choice Regimen (Rats):

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for preclinical evaluation of this compound.

Caption: Workflow for operant self-administration studies.

Caption: Workflow for cue-induced reinstatement studies.

Clinical Development

As of the latest available information, this compound is in the preclinical stage of development. There is no publicly available data from human clinical trials. Future clinical studies will be essential to determine the safety, tolerability, and efficacy of this compound in human populations with substance use disorders.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Pharmacokinetics and Metabolism: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are needed.[10]

-

Neurochemical Effects: Investigating the precise effects of this compound on dopamine and other neurotransmitter levels in key brain reward regions.

-

Broader Addiction Models: Evaluating the efficacy of this compound in models of other substance use disorders (e.g., stimulants, opioids).

-

Clinical Trials: Progression to Phase I, II, and III clinical trials to assess safety and efficacy in humans.

Conclusion

This compound is a novel investigational compound with a unique dual mechanism of action that targets both the GABAergic and endocannabinoid systems. Preclinical data strongly suggest its potential to reduce reward-seeking behaviors for alcohol and palatable foods. Its ability to modulate the brain's reward pathways through a multi-faceted approach makes it a compelling candidate for further development as a pharmacotherapy for substance use disorders. The comprehensive data presented in this whitepaper provide a solid foundation for researchers and drug development professionals to understand the science behind this compound and its potential clinical utility.

References

- 1. Suppressing effect of this compound on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-addictive properties of this compound - Additional pharmacological evidence and comparison with a series of novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KOR Control over Addiction Processing: An Exploration of the Mesolimbic Dopamine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. labs.neuroscience.mssm.edu [labs.neuroscience.mssm.edu]

- 6. In vivo characterization of the anti-addictive properties of this compound in rodents [tesidottorato.depositolegale.it]

- 7. researchgate.net [researchgate.net]

- 8. Reducing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on binge-like alcohol drinking in male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. proquest.com [proquest.com]

- 10. The GABAB receptor positive allosteric modulator this compound: In vitro metabolism, in vivo pharmacokinetics in rats, synthesis and pharmacological characterization of metabolically protected derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of COR659: A Novel GABA B Positive Allosteric Modulator for Alcohol Use Disorder

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alcohol Use Disorder (AUD) presents a significant global health challenge with limited therapeutic options. Recent preclinical research has highlighted the potential of targeting the γ-aminobutyric acid type B (GABA B ) receptor system. This whitepaper provides a comprehensive technical overview of the preclinical evidence for COR659, a novel positive allosteric modulator (PAM) of the GABA B receptor, in models of alcohol use disorder. This compound has demonstrated promising efficacy in reducing alcohol consumption and seeking behaviors in rodent models. This document details the experimental protocols, quantitative data from key studies, and the proposed signaling pathways through which this compound exerts its effects.

Mechanism of Action

This compound is a positive allosteric modulator of the GABA B receptor. Unlike direct agonists, PAMs do not activate the receptor themselves but enhance the effect of the endogenous ligand, GABA. This mode of action is thought to offer a more nuanced modulation of the GABAergic system, potentially leading to a better safety profile with less tolerance and side effects compared to direct agonists.[1]

Interestingly, preclinical evidence suggests that this compound may possess a composite mechanism of action. While its effects on alcohol self-administration are primarily mediated by the GABA B receptor, its impact on the consumption of highly palatable foods appears to involve the cannabinoid CB1 receptor.[2] This dual action could be particularly relevant for addressing the complex neurobiological underpinnings of AUD, which often involve reward-related behaviors beyond alcohol consumption.

Preclinical Efficacy in Models of Alcohol Use Disorder

This compound has been evaluated in several well-validated rodent models of AUD, consistently demonstrating a reduction in alcohol-related behaviors. The primary models utilized include the "Drinking in the Dark" (DID) paradigm in mice, which models binge-like drinking, and operant self-administration models in Sardinian alcohol-preferring (sP) rats, which assess the reinforcing and motivational properties of alcohol.

Binge-Like Alcohol Drinking: "Drinking in the Dark" (DID) Mouse Model

Acute administration of this compound has been shown to effectively and selectively suppress binge-like alcohol intake in C57BL/6J mice.[3] However, studies investigating the effects of repeated administration have indicated the rapid development of tolerance to its anti-alcohol effects.[4]

Alcohol Self-Administration and Relapse Models in Sardinian Alcohol-Preferring (sP) Rats

In sP rats, a genetic animal model of high alcohol preference, this compound has been shown to reduce alcohol self-administration under both fixed-ratio and progressive-ratio schedules of reinforcement.[3] Furthermore, it has demonstrated efficacy in reducing cue-induced reinstatement of alcohol-seeking behavior, a model of relapse.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in models of alcohol use disorder.

Table 1: Effect of Acute this compound Administration on Binge-Like Alcohol Intake in C57BL/6J Mice ("Drinking in the Dark" Model) [3][4]

| Dose of this compound (mg/kg, i.p.) | Mean Alcohol Intake (g/kg/2h) | % Reduction vs. Vehicle |

| Vehicle | ~2.5 - 3.0 | - |

| 10 | Data not available | Significant Reduction |

| 20 | Data not available | Significant Reduction |

| 40 | Data not available | Up to 70-80% |

Note: Specific mean intake values and statistical significance are detailed in the cited publications.

Table 2: Effect of Repeated this compound Administration on Alcohol Intake in C57BL/6J Mice ("Drinking in the Dark" Model) [4]

| Treatment Day | Dose of this compound (mg/kg, i.p.) | % Reduction vs. Vehicle | Observation |

| Day 1 | 10, 20, 40 | Dose-dependent suppression | Initial efficacy |

| Day 2-4 | 10, 20, 40 | Diminished reduction | Tolerance development |

| Day 5-7 | 10, 20, 40 | Effect vanished | Complete tolerance |

Table 3: Effect of this compound on Operant Alcohol Self-Administration in Sardinian alcohol-preferring (sP) Rats [3]

| Schedule of Reinforcement | Dose of this compound (mg/kg, i.p.) | Effect on Lever Responding for Alcohol |

| Fixed Ratio | 2.5, 5, 10 | Suppressed |

| Progressive Ratio | 2.5, 5, 10 | Suppressed |

Experimental Protocols

"Drinking in the Dark" (DID) Mouse Model of Binge-Like Drinking

This model is designed to induce high levels of voluntary alcohol consumption in a short period, mimicking human binge drinking.

-

Animals: Male C57BL/6J mice are typically used due to their high preference for alcohol.

-

Housing: Mice are singly housed to accurately measure individual fluid consumption.

-

Habituation: Mice are habituated to the experimental room and handling for at least one week prior to the start of the experiment.

-

Procedure:

-

Three hours into the dark cycle (the active period for mice), the water bottle is replaced with a bottle containing a 20% (v/v) ethanol (B145695) solution.

-

Access to the ethanol solution is provided for a limited period, typically 2 to 4 hours.

-

This procedure is repeated for several consecutive days.

-

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at specified doses, typically 30 minutes before the start of the drinking session.

-

Data Collection: The volume of ethanol consumed is measured and calculated as grams of ethanol per kilogram of body weight (g/kg).

Operant Alcohol Self-Administration in Sardinian alcohol-preferring (sP) Rats

This model assesses the reinforcing and motivational properties of alcohol by requiring the animals to perform a task (lever pressing) to receive an alcohol reward.

-

Animals: Male Sardinian alcohol-preferring (sP) rats are used, as they are selectively bred for high alcohol preference and consumption.

-

Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid delivery system are used.

-

Training:

-

Rats are trained to press one lever to receive a small amount of a 15% (v/v) alcohol solution and the other lever for water (inactive lever).

-

Training proceeds through various schedules of reinforcement, such as a fixed-ratio (FR) schedule, where a fixed number of lever presses are required for each reward, or a progressive-ratio (PR) schedule, where the number of required presses increases with each subsequent reward.

-

-

Drug Administration: this compound or vehicle is administered i.p. at specified doses prior to the self-administration session.

-

Data Collection: The number of presses on the active and inactive levers, as well as the amount of alcohol consumed, are recorded.

Visualizing the Pathways and Processes

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways through which this compound is thought to exert its effects on alcohol-related behaviors.

Caption: Proposed GABAB Receptor Signaling Pathway for this compound.

Caption: Putative Off-Target CB1 Receptor Signaling of this compound.

Experimental Workflows

The following diagrams outline the logical flow of the key preclinical experiments conducted with this compound.

Caption: Experimental Workflow for the "Drinking in the Dark" Model.

Caption: Experimental Workflow for Operant Alcohol Self-Administration.

Conclusion and Future Directions

The preclinical data for this compound provide a strong rationale for its further investigation as a potential pharmacotherapy for Alcohol Use Disorder. Its efficacy in reducing alcohol consumption and seeking in robust animal models, coupled with its nuanced mechanism of action as a GABA B PAM, is promising. However, the rapid development of tolerance observed in a binge-drinking model warrants further investigation to understand its clinical translatability. Future preclinical studies should aim to elucidate the mechanisms underlying this tolerance and explore dosing regimens that may mitigate it. Furthermore, a more detailed characterization of its off-target effects, particularly at the CB1 receptor, is necessary to fully understand its pharmacological profile. The progression of this compound or similar GABA B PAMs into clinical trials will be a critical next step in evaluating their therapeutic potential for patients with AUD.

References

- 1. Frontiers | GABAB receptor ligands for the treatment of alcohol use disorder: preclinical and clinical evidence [frontiersin.org]

- 2. Suppressing effect of this compound on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reducing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on binge-like alcohol drinking in male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of tolerance upon repeated administration with the GABAB receptor positive allosteric modulator, this compound, on alcohol drinking in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

COR659: A Novel Dual-Target Ligand for the Treatment of Substance Use Disorders

An In-Depth Technical Guide

This document provides a comprehensive technical overview of COR659, a novel pharmacological agent with demonstrated potential for the treatment of substance use disorders (SUDs). This compound exhibits a unique composite mechanism of action, functioning as both a positive allosteric modulator (PAM) of the GABAB receptor and an antagonist/inverse agonist at the cannabinoid CB1 receptor.[1] This guide will detail its mechanism of action, summarize key preclinical findings, provide detailed experimental protocols, and explore its metabolic profile, offering a resource for researchers and drug development professionals.

Mechanism of Action

This compound's therapeutic potential stems from its ability to modulate two distinct and critical neurotransmitter systems implicated in the neurobiology of addiction: the GABAergic and the endocannabinoid systems.

-

GABA B Receptor Positive Allosteric Modulation : As a GABAB PAM, this compound enhances the effect of the endogenous ligand, γ-aminobutyric acid (GABA), at the GABAB receptor.[1][2][3] This potentiation of the primary inhibitory neurotransmitter system in the brain is thought to counteract the hyperexcitability and reward-seeking behaviors associated with drug and alcohol use.[1] Activation of the GABAB receptor is a well-established strategy for reducing the reinforcing properties of various substances of abuse.[1][4]

-

Cannabinoid CB1 Receptor Antagonism/Inverse Agonism : In addition to its GABAergic activity, this compound acts as an antagonist or inverse agonist at the CB1 receptor.[1][3] The endocannabinoid system, particularly the CB1 receptor, is a key modulator of the rewarding effects of both natural rewards and drugs of abuse.[5] By blocking this receptor, this compound can mitigate the reinforcing effects of substances and reduce cravings for palatable foods, as demonstrated in preclinical models.[2][6]

This dual-target engagement is a novel approach, potentially offering a broader spectrum of efficacy in treating SUDs compared to single-target agents.

References

- 1. In vivo characterization of the anti-addictive properties of this compound in rodents [tesidottorato.depositolegale.it]

- 2. Suppressing effect of this compound on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GABAergic signaling in alcohol use disorder and withdrawal: pathological involvement and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Negative allosteric modulation of CB1 cannabinoid receptor signalling decreases intravenous morphine self-administration and relapse in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-addictive properties of this compound - Additional pharmacological evidence and comparison with a series of novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to COR659: Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

COR659, chemically known as methyl 2-(4-chlorophenylcarboxamido)-4-ethyl-5-methylthiophene-3-carboxylate, is a novel psychoactive compound with a unique dual mechanism of action. It acts as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABAB) receptor and as an antagonist or inverse agonist at the cannabinoid CB1 receptor.[1][2][3][4][5][6][7] This dual activity has positioned this compound as a promising candidate for the treatment of substance use disorders, particularly alcoholism, and other neuropsychiatric conditions. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacological properties of this compound, including its mechanism of action, relevant quantitative data, and detailed experimental protocols.

Chemical Structure and Properties

This compound is a derivative of 2-acylaminothiophene. Its chemical structure is characterized by a central thiophene (B33073) ring substituted at various positions, which is crucial for its pharmacological activity.

Chemical Name: methyl 2-(4-chlorophenylcarboxamido)-4-ethyl-5-methylthiophene-3-carboxylate[2][3]

Molecular Formula: C₁₆H₁₆ClNO₃S

Molecular Weight: 337.82 g/mol

Chemical Structure:

(Note: This is a SMILES representation of the chemical structure. A 2D structural image would typically be included in a formal whitepaper.)

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results, the synthesis of its analogues and similar 2-acylaminothiophene derivatives has been described in the scientific literature.[4] The synthesis of this compound likely involves a multi-step process, culminating in the acylation of a 2-aminothiophene precursor. A representative synthetic scheme for related compounds is outlined below.

Representative Experimental Protocol for the Synthesis of 2-Acylaminothiophene Derivatives:

The synthesis of the core 2-aminothiophene scaffold can be achieved via the Gewald reaction, a multicomponent condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.

-

Gewald Reaction to form the 2-aminothiophene core:

-

To a solution of an appropriate ketone (e.g., a β-ketoester to yield the desired substitution pattern), an activated nitrile (e.g., methyl cyanoacetate), and elemental sulfur in a suitable solvent (e.g., ethanol (B145695) or dimethylformamide), a catalytic amount of a base (e.g., diethylamine (B46881) or morpholine) is added.

-

The reaction mixture is heated under reflux for several hours.

-